3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid
Description
3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid is a Boc-protected piperidine derivative featuring a methyl-substituted propanoic acid chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules requiring steric protection of the piperidine nitrogen . Its synthesis typically involves sequential protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O), followed by ester hydrolysis to yield the carboxylic acid functionality. For instance, ethyl 3-[1-(tert-butoxycarbonyl)-4-piperidyl]propanoate is hydrolyzed under basic conditions (NaOH/ethanol) to produce the corresponding acid in high yield (97%) . Key spectral data include IR absorption bands at 1735 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (Boc C=O), consistent with its structural features .
Properties
IUPAC Name |
2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(12(16)17)9-11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXPOOWSSUBXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid typically involves multi-step procedures that include the protection of amine groups, formation of piperidine rings, and introduction of methylpropanoic acid. Key reaction steps may involve:
Protection of the amine group using tert-butoxycarbonyl (Boc) groups.
Formation of the piperidine ring through cyclization reactions.
Introduction of the 2-methylpropanoic acid moiety via substitution or addition reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch or continuous flow synthesis techniques to ensure high yield and purity. Optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: It may be reduced using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or related compounds.
Scientific Research Applications
Chemistry
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid is widely used as a building block in organic synthesis. It aids in the development of complex molecules and the exploration of new synthetic pathways.
Biology
In biological research, this compound is often utilized in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators, which are essential for studying various biological processes.
Medicine
Pharmaceutical research heavily relies on this compound for the development of new drug candidates. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of potential therapeutics.
Industry
The compound’s versatility extends to the industrial sector, where it is employed in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The compound’s effects are primarily exerted through its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl (Boc) group provides steric protection, facilitating selective reactions. The piperidine ring and methylpropanoic acid moiety interact with target molecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to the desired biochemical effects.
Comparison with Similar Compounds
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid (CAS: 1268519-63-6)
- Key Differences: Fluorine substitution at the α-position of the propanoic acid chain.
- Impact: The electron-withdrawing fluorine alters acidity (pKa ~2.7 vs. ~4.5 for the non-fluorinated analog) and enhances metabolic stability. Molecular weight increases to 275.32 g/mol (vs. 271.32 g/mol for the target compound) .
- Applications : Fluorinated analogs are prioritized in drug design for improved membrane permeability and resistance to enzymatic degradation.
2-((tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid (CID 21935337)
- Key Differences: Introduction of a Boc-protected amino group at the β-position.
- Impact: The additional amino group increases polarity (logP reduced by ~0.5 units) and enables hydrogen bonding, making it suitable for targeting polar enzyme active sites .
- Molecular Formula: C₁₄H₂₆N₂O₄ (vs. C₁₄H₂₅NO₄ for the target compound).
Analogs with Modified Piperidine Rings
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (CAS: 188792-67-8)
- Key Differences : Ethyl substitution at the piperidine 4-position.
- Similarity score: 0.96 vs. target compound .
2-(1-(Tert-Butoxycarbonyl)-4-Hydroxypiperidin-4-Yl)Acetic Acid
- Key Differences : Hydroxyl group at the piperidine 4-position.
- Impact : Enhances water solubility (logP ~2.8 vs. ~3.5 for the target compound) and introduces a site for hydrogen bonding or glycosylation .
Analogs with Alternative Ring Systems
rel-(1R,5S,6s)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 400720-05-0)
3-(oxan-4-yl)propanoic acid
- Key Differences : Oxane (tetrahydropyran) ring replaces piperidine.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid, also known as Boc-piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- CAS Number: 313052-00-5
- Molecular Formula: C₁₈H₃₃N₂O₄
- Molecular Weight: 335.47 g/mol
1. Antimicrobial Activity
Research indicates that compounds containing piperidine moieties exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
2. Analgesic and Anti-inflammatory Effects
Piperidine derivatives have been studied for their analgesic properties. Studies suggest that these compounds may modulate pain pathways through interaction with opioid receptors or by inhibiting inflammatory mediators such as COX enzymes.
3. Neuroprotective Properties
Some research highlights the neuroprotective effects of piperidine derivatives, suggesting potential applications in neurodegenerative diseases. The proposed mechanism involves the attenuation of oxidative stress and modulation of neuroinflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity (Table 1).
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| Boc-Piperidine Derivative | 8 | Staphylococcus aureus |
Case Study 2: Analgesic Activity
In a preclinical study, the analgesic effects of this compound were assessed using a formalin test in rodents. The results indicated a dose-dependent reduction in pain behavior, supporting its potential use as an analgesic agent.
Research Findings
Recent literature reviews have highlighted the structural importance of piperidine derivatives in drug design, emphasizing their versatility in developing new therapeutic agents. Notably, modifications to the piperidine ring can enhance biological activity and selectivity for specific targets.
Q & A
Q. What are the key synthetic steps for preparing 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid?
The synthesis typically involves:
- Protection of the piperidine amine with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
- Coupling reactions to introduce the 2-methylpropanoic acid moiety, often using carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acids.
- Deprotection and purification via column chromatography or preparative HPLC to isolate the final product . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid Boc group cleavage or racemization.
Q. How is the Boc group strategically employed in this compound’s synthesis?
The Boc group serves as a temporary protective group for the piperidine nitrogen, enabling selective functionalization of other reactive sites (e.g., carboxylic acid). It is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) and removed with acidic reagents (e.g., TFA or HCl/dioxane) .
Q. What analytical techniques are used to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies regiochemistry and stereochemistry, particularly the Boc group’s presence (e.g., tert-butyl signals at ~1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by separating impurities under reverse-phase conditions .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates while avoiding Boc group hydrolysis.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like epimerization at chiral centers.
- Catalyst screening : DMAP or HOBt improves coupling efficiency during amide bond formation. Thin-layer chromatography (TLC) or in-situ IR monitors reaction progress .
Q. What challenges arise in maintaining stereochemical fidelity during synthesis?
The 2-methylpropanoic acid moiety introduces a chiral center prone to racemization under basic or high-temperature conditions. Mitigation strategies include:
Q. How does the piperidine ring influence the compound’s physicochemical and biological properties?
The piperidine scaffold enhances membrane permeability due to its hydrophobic character and conformational flexibility , enabling interactions with biological targets (e.g., enzymes or receptors). Computational docking studies suggest the Boc group modulates steric bulk, affecting binding affinity .
Q. What strategies address stability issues during storage and handling?
- Storage : Lyophilized solid stored at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
- Solubility : Use aprotic solvents (e.g., DMSO) for stock solutions, avoiding aqueous buffers unless immediately used.
- Handling : Avoid prolonged exposure to moisture or acidic/basic environments to retain structural integrity .
Methodological Considerations
Q. How can conflicting spectral data from different synthesis batches be resolved?
- Repetition under controlled conditions to isolate variables (e.g., solvent purity, catalyst lot).
- 2D NMR techniques (e.g., COSY, NOESY) to confirm stereochemical assignments.
- X-ray crystallography for unambiguous structural determination if crystalline forms are obtainable .
Q. What in silico tools predict the compound’s reactivity in novel reaction pathways?
Density Functional Theory (DFT) calculations model transition states for reactions like Boc deprotection or ester hydrolysis. Software (e.g., Gaussian, ORCA) predicts activation energies and solvent effects, guiding experimental design .
Q. How is the compound integrated into peptide synthesis workflows?
As a non-natural amino acid derivative , it is incorporated via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies. The Boc group on piperidine allows orthogonal deprotection, enabling sequential coupling of additional residues. Resin cleavage and global deprotection yield peptide conjugates for biological screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
